molecular formula C7H7Cl2NO B1403740 2,6-Dichloro-3-ethoxypyridine CAS No. 1418153-04-4

2,6-Dichloro-3-ethoxypyridine

Cat. No. B1403740
M. Wt: 192.04 g/mol
InChI Key: WGULPAIELXHVIG-UHFFFAOYSA-N
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Description

2,6-Dichloro-3-ethoxypyridine is a chemical compound with the CAS Number: 1418153-04-4 . It has a molecular weight of 192.04 .


Molecular Structure Analysis

The IUPAC Name for this compound is 2,6-dichloro-3-ethoxypyridine . The InChI Code is 1S/C7H7Cl2NO/c1-2-11-5-3-4-6(8)10-7(5)9/h3-4H,2H2,1H3 .


Physical And Chemical Properties Analysis

This compound has a storage temperature of 2-8°C .

Scientific Research Applications

Reaction Mechanisms and Derivative Synthesis

Gas-Phase Elimination Kinetics Studies

2,6-Dichloro-3-ethoxypyridine is also significant in the study of gas-phase elimination kinetics. A detailed density functional study revealed insights into the elimination reaction mechanism of 2-ethoxypyridine, a related compound, which undergoes a six-centered transition state geometry involving various atomic interactions (Márquez, Córdova, & Chuchani, 2012). This research contributes to a deeper understanding of the thermal decomposition kinetics in pyridine derivatives.

Synthesis of Bioactive Compounds

Further, 2,6-Dichloro-3-ethoxypyridine aids in synthesizing bioactive compounds. The synthesis of 2-Amino-6-methoxy-3-nitropyridine from 2,6-dichloro-3-nitropyridine, for instance, achieved a significant yield and purity, underscoring the potential of 2,6-Dichloro-3-ethoxypyridine derivatives in creating high-purity bioactive molecules (Song Guo-qiang, 2008).

Pharmaceutical Intermediate Synthesis

In pharmaceutical research, 2,6-Dichloro-3-ethoxypyridine derivatives serve as key intermediates. An effective synthetic route to methyl 2-methoxy-6-methylaminopyridine-3-carboxylate from 2,6-dichloro-3-trifluoromethylpyridine illustrates its utility in synthesizing complex pharmaceutical intermediates with high regioselectivity and yield (Horikawa, Hirokawa, & Kato, 2001).

Safety And Hazards

The compound has been classified under the GHS07 pictogram . The hazard statements include H315, H319, and H335 . Precautionary statements include P261, P305, P351, and P338 .

properties

IUPAC Name

2,6-dichloro-3-ethoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Cl2NO/c1-2-11-5-3-4-6(8)10-7(5)9/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGULPAIELXHVIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(N=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dichloro-3-ethoxypyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
P Bach, M Marczynke… - European Journal of …, 2012 - Wiley Online Library
A chemical design strategy has been used to select 3‐substituted 2,6‐dichloropyridines for the nucleophilic aromatic substitution reaction with 1‐methylpiperazine. The aim was to study …

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